molecular formula C24H30O7 B1434359 21-Hydroxyeplerenone CAS No. 334678-67-0

21-Hydroxyeplerenone

Cat. No. B1434359
M. Wt: 430.5 g/mol
InChI Key: TVCONGKEWSYBKD-NBACNWMZSA-N
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Description

21-Hydroxyeplerenone is a chemical compound . Its molecular formula is C24H30O7 and its molecular weight is 430.4917 .


Molecular Structure Analysis

The molecular formula of 21-Hydroxyeplerenone is C24H30O7 . For a more detailed molecular structure, you may refer to resources like ChemSpider or DrugBank .

Scientific Research Applications

Field

This application falls under the field of Cardiovascular Medicine .

Application Summary

Eplerenone has been used in the treatment of patients with acute heart failure (AHF). It’s an aldosterone receptor antagonist similar to spironolactone .

Methods of Application

In a study named EARLIER trial, Eplerenone was administered to 300 patients with AHF in 27 Japanese institutions. The patients were aged 20 years or older and had a left ventricular ejection fraction of ≤40% .

Results

The incidences of the primary outcome (a composite of cardiac death or first re-hospitalization due to cardiovascular disease within 6 months) were 19.5% in the eplerenone group and 17.2% in the placebo group .

Endocrinology

Field

This application falls under the field of Endocrinology .

Application Summary

21-Hydroxylase deficiency, a form of Congenital Adrenal Hyperplasia (CAH), has been associated with increased cardiovascular and metabolic morbidity .

Methods of Application

Patients with CAH due to 21-hydroxylase deficiency were compared with controls matched for sex, year, and place of birth .

Results

Separate analyses showed higher frequencies in CAH of hypertension, hyperlipidemia, atrial fibrillation, venous thromboembolism, obesity, diabetes (mainly type 2), obstructive sleep disorder, thyrotoxicosis, and hypothyroidism .

Pharmacology

Field

This application falls under the field of Pharmacology .

Application Summary

Eplerenone is used to improve survival of patients with left ventricular systolic dysfunction (ejection fraction <40%) and clinical evidence of congestive heart failure after an acute myocardial infarction .

Methods of Application

Eplerenone is administered as a medication to patients with the conditions mentioned above .

Results

The use of Eplerenone has been shown to reduce the risk of cardiovascular mortality and morbidity in adult patients with chronic systolic heart failure and mild symptoms .

Biochemistry

Field

This application falls under the field of Biochemistry .

Application Summary

Eplerenone, an aldosterone antagonist, is subjected to the influence of ionizing radiation in the form of a high-energy electron beam, high temperature, and light .

Methods of Application

Eplerenone was subjected to various stress factors such as ionizing radiation, high temperature, and light .

Results

Eplerenone was found to be a compound of great resistance to the above stress factors with the exception of high doses of ionizing radiation (≥200 kGy) when its degradation was above 1% .

Neuroscience

Field

This application falls under the field of Neuroscience .

Application Summary

Micro- and nanorobots hold great potential to overcome brain barriers for the treatment of brain diseases . They can be delivered to the brain by local injection, intranasal application, or systemic administration . Combining active propulsion with biological and chemical approaches or external physical stimuli can improve brain targeting .

Methods of Application

Micro- and nanorobots can overcome brain barriers to improve drug delivery by local injection, intranasal transport or systemic delivery .

Results

Proof-of-concept medical applications of micro- and nanorobots have been demonstrated in various physiological regions, such as the gastrointestinal tract, kidney, vitreous humour, lung and brain .

Genetics

Field

This application falls under the field of Genetics .

Application Summary

The deficiency of 21-hydroxylase due to CYP21A2 pathogenic variants is a rather frequent disease with serious consequences, going from a real mortality risk to infertility and to milder symptoms .

Results

Beyond the 10 classic pathogenic variants usually searched for in most laboratories, a correct analysis of 21OH-deficiency cases implies completely sequencing of the entire gene and the determination of gene duplications .

Safety And Hazards

The safety data sheet for 21-Hydroxyeplerenone indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-21-6-4-13(25)8-12(21)9-14(19(27)29-3)18-15-5-7-23(10-16(26)20(28)31-23)22(15,2)11-17-24(18,21)30-17/h8,14-18,26H,4-7,9-11H2,1-3H3/t14-,15+,16?,17-,18+,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCONGKEWSYBKD-NBACNWMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Hydroxyeplerenone

CAS RN

334678-67-0
Record name 21-Hydroxyeplerenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334678670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-HYDROXYEPLERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R014GSYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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